2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate is a chemical compound with the molecular formula C8H12N2O2·H2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Related pyrazoline compounds have shown affinity to binding cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological function by breaking down acetylcholine, a key neurotransmitter in the brain. Inhibition of these enzymes can lead to increased acetylcholine levels, potentially impacting various neurological disorders .
Mode of Action
Similar pyrazoline compounds have shown potential as selective inhibitors of cholinesterase enzymes . This suggests that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate might interact with its targets (AChE and BChE) in a way that inhibits their activity, leading to increased acetylcholine levels .
Biochemical Pathways
, the potential inhibition of cholinesterase enzymes suggests that it could impact the cholinergic system. This system is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory. Therefore, changes in this pathway could have significant downstream effects .
Result of Action
The potential inhibition of cholinesterase enzymes suggests that it could lead to increased acetylcholine levels, potentially impacting various neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)succinic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Comparison: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate is unique due to its specific structural features and the presence of a hydrate. This distinguishes it from other similar compounds, which may have different functional groups or lack the hydrate form. These differences can influence the compound’s reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.H2O/c1-5-4-6(2)10(9-5)7(3)8(11)12;/h4,7H,1-3H3,(H,11,12);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERMJSZWYNIDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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